BIS-TRIS-Hydrochlorid

Übersicht

Beschreibung

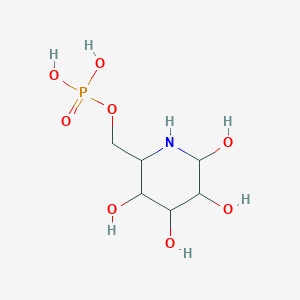

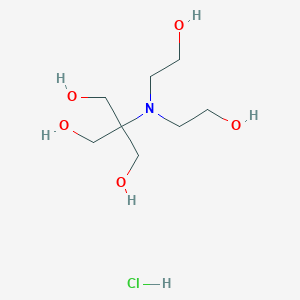

2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride is a useful research compound. Its molecular formula is C8H20ClNO5 and its molecular weight is 245.7 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Kulturmedien

BIS-TRIS-Hydrochlorid kann in einer Vielzahl von biologischen Anwendungen, einschließlich Kulturmedien, verwendet werden . Es hilft, optimale pH-Werte zu erhalten, was für das Wachstum und die Entwicklung biologischer Kulturen entscheidend ist.

Elektrophoretische Trennungen

This compound wird häufig bei elektrophoretischen Trennungen verwendet . Es wird in der SDS-PAGE (Natriumdodecylsulfat-Polyacrylamid-Gelelektrophorese) verwendet, einer gängigen protein-elektrophoretischen Anwendung . Es trennt komplexe Proteinmischungen nach Größe, wodurch die Abschätzung des Molekulargewichts von Probenproteinen ermöglicht wird .

Diagnostische Reagenzienformulierungen

This compound wird in diagnostischen Reagenzienformulierungen verwendet . Seine Rolle als zuverlässiger Puffer gewährleistet die Genauigkeit und Reproduzierbarkeit von Ergebnissen in verschiedenen biochemischen Assays.

Proteinreinigung

This compound wird bei der Proteinreinigung verwendet . Es hilft, den pH-Wert und die Ionenstärke der Lösung zu erhalten, die für die Proteinstabilität und -aktivität während des Reinigungsprozesses entscheidend sind.

Enzymassays

This compound wird in Enzymassays verwendet . Es bietet ein stabiles Umfeld für Enzyme, um zu funktionieren, was für eine genaue Messung der Enzymaktivität entscheidend ist.

Proteinbasierte Bioverarbeitung

This compound wird in der proteinbasierten Bioverarbeitung verwendet . Es hilft, die optimalen Bedingungen zu erhalten, die für die Proteinverarbeitung und -produktion erforderlich sind.

PCR (Polymerase-Kettenreaktion)

This compound wird bei der PCR verwendet, einer Technik zur Amplifizierung eines bestimmten DNA-Segments . Es hilft, den pH-Wert des Reaktionsgemisches zu erhalten, was für die Aktivität des DNA-Polymerase-Enzyms entscheidend ist.

Western Blotting

Wirkmechanismus

Target of Action

BIS-TRIS hydrochloride is primarily used as a buffer in biological and biochemical research .

Mode of Action

BIS-TRIS hydrochloride acts by resisting changes in pH . It can accept or donate protons (H+ ions) to prevent drastic changes in the hydrogen ion concentration, thereby maintaining a stable pH environment . This property makes it valuable in experiments where the pH needs to be kept constant.

Biochemical Pathways

By maintaining a stable pH, BIS-TRIS hydrochloride allows these reactions to proceed under optimal conditions .

Result of Action

The primary result of BIS-TRIS hydrochloride’s action is the maintenance of a stable pH environment. This stability allows biological and biochemical reactions to proceed as expected, leading to reliable experimental results .

Action Environment

The efficacy and stability of BIS-TRIS hydrochloride are influenced by several environmental factors. Its buffering capacity is optimal in the pH range of 5.8-7.2 . Temperature can also affect its performance, with a change in temperature leading to a change in its pKa value . Furthermore, BIS-TRIS hydrochloride is stable at room temperature and its solutions are stable for months at 2-8°C .

Biochemische Analyse

Biochemical Properties

BIS-TRIS hydrochloride has a pKa of 6.5 at 25°C, making it an effective buffer within the pH range of 5.8 to 7.2 . This property allows it to maintain a stable pH environment, which is crucial for various biochemical reactions. The exact enzymes, proteins, and other biomolecules that BIS-TRIS hydrochloride interacts with can vary depending on the specific biochemical reaction or process. The nature of these interactions typically involves the stabilization of pH to ensure optimal conditions for these biomolecules to function.

Temporal Effects in Laboratory Settings

In laboratory settings, BIS-TRIS hydrochloride is known for its stability. Aqueous solutions of BIS-TRIS hydrochloride may be sterile-filtered and are stable to autoclaving . These solutions should be stable for months at 2-8°C . This stability, along with its buffering capacity, makes BIS-TRIS hydrochloride a valuable tool in various in vitro and in vivo studies.

Eigenschaften

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO5.ClH/c10-3-1-9(2-4-11)8(5-12,6-13)7-14;/h10-14H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYRVLHAMHQVTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)C(CO)(CO)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585090 | |

| Record name | 2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124763-51-5 | |

| Record name | Bistris hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124763515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)-1,3-propanediol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISTRIS HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34ZZ5RR1RK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What advantages does the BIS-TRIS hydrochloride-based gel system offer compared to the traditional Mn2+-Phos-tag SDS-PAGE method?

A1: The BIS-TRIS hydrochloride-based Zn2+-Phos-tag SDS-PAGE system provides several key advantages over the traditional Mn2+-based method:

- Improved Resolution: It demonstrates superior resolving power for certain phosphoproteins, particularly in the 10-200 kDa range, leading to clearer separation and visualization of phosphorylated proteins [, ].

- Enhanced Stability: Gels prepared with BIS-TRIS hydrochloride exhibit greater long-term stability compared to the Mn2+-Phos-tag SDS-PAGE gels [].

- Versatility: While the BIS-TRIS-HCl system excels in the 10-200 kDa range, using Tris-acetic acid buffer in conjunction with agarose strengthening allows analysis of larger proteins up to 350 kDa [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B51426.png)